9H-fluoren-3-amine hydrochloride
Description
Historical Context and Evolution of Fluorene (B118485) Chemistry
First isolated from coal tar in the late 19th century, fluorene was initially a chemical curiosity. Its name, derived from its characteristic violet fluorescence, hinted at the interesting photophysical properties that would later become a cornerstone of its application. Early research focused on understanding its basic reactivity and exploring the chemistry of its most reactive site, the C9 position. Over the decades, the development of new synthetic methodologies has unlocked the potential to functionalize the fluorene core at various positions, leading to a vast and diverse family of derivatives with tailored properties.
Significance of the Fluorene Scaffold in Synthetic Organic Chemistry
The fluorene scaffold is a versatile building block in organic synthesis due to its rigid, planar structure and its unique electronic properties. This rigid framework is often incorporated into larger molecular architectures to impart specific conformational constraints and to influence the electronic communication between different parts of a molecule. The ability to introduce functional groups at various positions on the fluorene ring system allows for the fine-tuning of its electronic and photophysical characteristics, making it a valuable component in the design of organic semiconductors, light-emitting diodes (OLEDs), and fluorescent probes. rsc.orgtcichemicals.com
Overview of Aminofluorene Isomers and Derivatives
The introduction of an amino group onto the fluorene backbone gives rise to a series of isomers, including 1-aminofluorene, 2-aminofluorene, 3-aminofluorene, 4-aminofluorene, and 9-aminofluorene (B152764). The position of the amino group significantly influences the electronic properties and reactivity of the molecule. For instance, the 2- and 3-amino isomers have been studied for their potential applications in materials science, while some aminofluorene derivatives have been investigated for their biological activities. The amino group can be further modified to create a wide range of derivatives, including amides, sulfonamides, and Schiff bases, each with distinct properties and potential applications.
Specific Research Focus on 9H-Fluoren-3-amine Hydrochloride
While various aminofluorene isomers have been explored, this article directs its focus specifically to 9H-fluoren-3-amine and its hydrochloride salt. This particular isomer is a valuable intermediate in the synthesis of more complex fluorene derivatives. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various chemical reactions. The subsequent sections will delve into the synthesis, properties, and research applications of this specific compound, highlighting its role in the broader landscape of fluorene chemistry.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
9H-fluoren-3-amine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11;/h1-6,8H,7,14H2;1H |
InChI Key |
QSHDQOIPIUYASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C3=CC=CC=C31.Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 9h Fluoren 3 Amine Hydrochloride
Amine Group Functionalization
The primary amine group is a versatile functional handle that serves as a nucleophile, allowing for a wide range of chemical transformations to synthesize various derivatives.
The nitrogen atom of the 3-amino group readily participates in nucleophilic acyl substitution reactions with acylating agents such as acyl halides or anhydrides to form corresponding amides. This transformation is significant not only for synthesizing new derivatives but also as a protective strategy. The resulting N-acetyl group, for instance, is a less powerful activating group than the free amine, which can prevent polysubstitution and other side reactions during subsequent electrophilic aromatic substitutions .
Similarly, sulfonylation occurs when 9H-fluoren-3-amine reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields sulfonamides, which are stable compounds with important applications in medicinal chemistry and materials science.
Table 1: Illustrative Acylation and Sulfonylation Reactions of 9H-Fluoren-3-amine This table presents generalized, expected reactions based on the known chemistry of primary aromatic amines.
| Reactant | Reagent | Product Class |
|---|---|---|
| 9H-Fluoren-3-amine | Acetyl Chloride | N-(9H-fluoren-3-yl)acetamide |
| 9H-Fluoren-3-amine | Benzoic Anhydride | N-(9H-fluoren-3-yl)benzamide |
| 9H-Fluoren-3-amine | p-Toluenesulfonyl Chloride | N-(9H-fluoren-3-yl)-4-methylbenzenesulfonamide |
Direct N-alkylation of primary aromatic amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, because the product secondary amine is often more nucleophilic than the starting primary amine wikipedia.org.
A more controlled and widely used method for preparing N-alkylated derivatives is reductive amination (also known as reductive alkylation) masterorganicchemistry.comwikipedia.org. This one-pot procedure involves the initial reaction of 9H-fluoren-3-amine with an aldehyde or a ketone to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the corresponding secondary or tertiary amine masterorganicchemistry.com. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices due to their selectivity masterorganicchemistry.comnih.gov. This method avoids the issue of over-alkylation and is a cornerstone for synthesizing a diverse range of substituted amines masterorganicchemistry.comwikipedia.orgorganic-chemistry.org.
The condensation reaction between the primary amine of 9H-fluoren-3-amine and a carbonyl group of an aldehyde or ketone results in the formation of an imine, commonly referred to as a Schiff base chemprob.orgscispace.com. This reaction is a nucleophilic addition to the carbonyl group, which proceeds through an unstable carbinolamine intermediate scispace.comyoutube.com. The subsequent elimination of a water molecule, often facilitated by acid catalysis or heat, yields the stable C=N double bond characteristic of an imine chemprob.orgscispace.com. The formation of Schiff bases is a reversible process scispace.com. These compounds are important in their own right as ligands in coordination chemistry and as intermediates for further synthetic transformations chemprob.orgnih.gov.
Table 2: Examples of Schiff Base Formation with 9H-Fluoren-3-amine This table presents generalized, expected reactions based on the known chemistry of primary aromatic amines.
| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) |
|---|---|---|
| 9H-Fluoren-3-amine | Benzaldehyde | N-benzylidene-9H-fluoren-3-amine |
| 9H-Fluoren-3-amine | Acetone | N-(propan-2-ylidene)-9H-fluoren-3-amine |
| 9H-Fluoren-3-amine | Salicylaldehyde | 2-(((9H-fluoren-3-yl)imino)methyl)phenol |
Reactivity of the Fluorene (B118485) Ring System
The fluorene moiety is an electron-rich aromatic system. The presence of the amino group at the 3-position significantly influences the reactivity of the rings, particularly towards electrophilic attack.
The amine group (-NH2) is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (EAS) reactions wikipedia.org. It enhances the nucleophilicity of the aromatic rings by donating its lone pair of electrons through resonance. This donation stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks at the positions ortho or para to the amine wikipedia.org. For 3-aminofluorene, the activated positions are C-2, C-4, and C-7.
Common EAS reactions include:
Halogenation : Reaction with Br2 or Cl2, often without a catalyst, can lead to poly-halogenation at the activated ortho and para positions due to the high reactivity of the amine-substituted ring britannica.com.
Nitration and Sulfonation : Direct nitration (with HNO3/H2SO4) or sulfonation (with fuming H2SO4) of aromatic amines can be problematic. The strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director, completely altering the expected outcome of the reaction . To achieve ortho or para substitution, the amine is typically first protected as an amide (e.g., acetanilide), which is less basic and remains an ortho, para-director, albeit a less activating one . The protecting group can be removed by hydrolysis after the substitution reaction.
Friedel-Crafts Alkylation and Acylation : These reactions are generally not successful with aromatic amines because the amine's lone pair coordinates strongly with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring to further reaction . Protection of the amine as an amide is also necessary for these reactions.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Aminofluorene This table predicts the major substitution sites based on the directing effect of the C-3 amino group.
| Reaction Type | Reagent | Predicted Major Substitution Position(s) |
|---|---|---|
| Bromination | Br₂ | 2, 4, 7 |
| Nitration (with protected amine) | HNO₃, H₂SO₄ | 2, 4, 7 |
| Acylation (with protected amine) | RCOCl, AlCl₃ | 2, 4 |
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facile only on aromatic rings that are "electron-poor." masterorganicchemistry.com This condition is met when the ring is substituted with one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to a good leaving group (like a halide) masterorganicchemistry.comnih.govresearchgate.net. The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents masterorganicchemistry.comyoutube.com.
The 9H-fluoren-3-amine molecule, containing the electron-donating amino group, possesses an electron-rich aromatic system. The presence of the -NH2 group increases the electron density on the fluorene rings, thereby deactivating them towards attack by nucleophiles. Consequently, 9H-fluoren-3-amine hydrochloride is not expected to undergo nucleophilic aromatic substitution reactions unless other powerful electron-withdrawing groups are also present on the aromatic framework.
Oxidation Reactions of the Fluorene Core
The fluorene core of this compound is susceptible to oxidation, primarily at the C9 position, to form the corresponding fluorenone derivative. This transformation is a common reaction for fluorene and its derivatives and can be achieved using various oxidizing agents and conditions. The resulting 3-aminofluoren-9-one hydrochloride is a valuable intermediate for the synthesis of more complex molecules due to the presence of both the ketone and amine functionalities.
Common methods for the oxidation of the fluorene moiety include the use of strong oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). However, milder and more environmentally friendly methods have been developed, such as aerobic oxidation in the presence of a base. For instance, 9H-fluorenes can be efficiently converted to 9-fluorenones in high yields by air oxidation under ambient conditions in the presence of potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF). This method offers a "green" alternative to traditional oxidation procedures that often employ toxic heavy metal oxidants.
The mechanism of base-catalyzed aerobic oxidation is believed to proceed through the deprotonation of the acidic C9 proton by the base to form a fluorenyl anion. This anion then reacts with molecular oxygen to form a peroxide intermediate, which subsequently decomposes to the fluorenone product. The presence of the amine group at the 3-position can influence the reactivity of the fluorene core, potentially affecting the rate and efficiency of the oxidation reaction.
Table 1: Examples of Oxidation Reactions of Fluorene Derivatives
| Starting Material | Oxidizing Agent/Conditions | Product | Reference |
|---|---|---|---|
| 9H-Fluorene | Air, KOH, THF | 9-Fluorenone (B1672902) | Green Chemistry |
| 2,7-Dibromofluorene | Chromium trioxide | 2,7-Dibromofluorenone | Not specified |
| 9H-Fluorene | O₂, NaOH | 9-Fluorenone | Study.com wikipedia.org |
Formation of Complex Molecular Architectures
The presence of a reactive primary amine group on the fluorene scaffold in this compound makes it a valuable building block for the construction of more complex molecular architectures. This section explores several key derivatization strategies that utilize the amine functionality.
Coupling Reactions with Carboxylic Acids and Amino Acids
The primary amine group of this compound can readily undergo coupling reactions with carboxylic acids and their derivatives to form amide bonds. This reaction is a cornerstone of organic synthesis and is particularly important in the field of medicinal chemistry and materials science for the construction of peptides, polymers, and other functional molecules.
The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. khanacademy.org This can be achieved through the use of various coupling reagents. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an anhydride, which is then susceptible to nucleophilic attack by the amine.
In the context of peptide synthesis, 9H-fluoren-3-amine could act as a scaffold to which amino acids or peptide fragments are attached. The general procedure involves dissolving the N-protected amino acid and the coupling reagent in a suitable solvent, followed by the addition of 9H-fluoren-3-amine (or its free base form) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction. The choice of protecting group for the amino acid and the specific coupling reagent can be optimized to achieve high yields and minimize side reactions, such as racemization.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Activating Species |
|---|---|---|
| Carbodiimides | DCC, EDC | O-acylisourea |
| Phosphonium Salts | BOP, PyBOP | Acyloxyphosphonium salt |
| Uronium Salts | HBTU, HATU | O-acylisourea/Active ester |
Heterocyclic Ring Formations Involving the Amine Functionality
The amine group of this compound can serve as a key functional handle for the construction of various heterocyclic ring systems fused to the fluorene core. Such fused heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. Several classical and modern synthetic methods can be envisioned for this purpose.
One such approach is the Bischler-Napieralski reaction , which is a method for the synthesis of dihydroisoquinolines from β-arylethylamides. wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com To apply this to 9H-fluoren-3-amine, it would first need to be acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyl derivative. If the acyl group contains an appropriately positioned aryl or alkyl group, intramolecular electrophilic cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). jk-sci.comorganic-chemistry.orgnrochemistry.com This would lead to the formation of a new heterocyclic ring fused to the fluorene skeleton. The reaction proceeds through an intramolecular electrophilic aromatic substitution, where the electron-rich fluorene ring is attacked by an in situ generated nitrilium ion or a related electrophilic species. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Another relevant reaction is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comjk-sci.comnrochemistry.com While 9H-fluoren-3-amine itself is not a β-arylethylamine, suitable derivatization to introduce an ethylamine substituent at an adjacent position on the fluorene ring could enable this type of cyclization. The reaction is driven by the formation of an electrophilic iminium ion, which then attacks the aromatic ring. wikipedia.org
Polymerization and Oligomerization Reactions
The bifunctional nature of this compound, possessing both a reactive amine group and an aromatic fluorene core, makes it a potential monomer for the synthesis of polymers and oligomers with interesting optical and electronic properties. Fluorene-based polymers are widely studied for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
One common approach to synthesizing fluorene-based polymers is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. To incorporate 9H-fluoren-3-amine into a polymer backbone via these methods, it would first need to be di-halogenated, for example, at the 2 and 7 positions of the fluorene ring. The resulting dihalo-aminofluorene monomer could then be copolymerized with a suitable di-boronic acid or di-stannane comonomer. The amine functionality could be protected during the polymerization and deprotected afterward to allow for further modification or to influence the polymer's properties.
Alternatively, the amine group itself can participate directly in polymerization reactions. For example, polyamides can be synthesized by the condensation polymerization of a diamine with a diacid chloride. Thus, if a diacid derivative of fluorene were available, it could be polymerized with 9H-fluoren-3-amine (or a related fluorene diamine) to produce a polyamide containing fluorene units in the backbone.
Furthermore, oxidative polymerization of aromatic amines can lead to the formation of conjugated polymers. While this method is more common for anilines, the potential for oxidative coupling of the amine group of 9H-fluoren-3-amine, potentially in conjunction with coupling at other positions on the fluorene ring, could lead to novel polymeric structures. The specific polymerization method and the choice of comonomers would allow for the tuning of the resulting polymer's properties, such as its solubility, thermal stability, and optoelectronic characteristics.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 9H-fluoren-3-amine hydrochloride. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its chemical structure and data from closely related fluorene (B118485) derivatives. mdpi.comnih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the fluorene backbone would appear as a complex series of multiplets in the downfield region (typically 7.0-8.5 ppm). The two protons of the methylene (B1212753) group (C9) would likely appear as a singlet around 4.0 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) would be observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. It would display signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the approximate range of 110-150 ppm. The methylene carbon (C9) would be expected to appear further upfield. The carbon atom attached to the ammonium group (C3) would be influenced by the electron-withdrawing effect of the nitrogen, shifting its signal downfield relative to other aromatic carbons.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments. COSY spectra would reveal the coupling relationships between adjacent protons, helping to assign the complex aromatic signals. HSQC would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H connectivity information.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.
For the free base, 9H-fluoren-3-amine, the monoisotopic mass is 181.08914 Da. uni.lu In its hydrochloride salt form, the expected exact mass would correspond to the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the entire salt is approximately 217.69 g/mol . scbio.cnscbt.com Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. ncats.io
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller, characteristic fragments. The fragmentation pattern would help to confirm the connectivity of the fluorene core and the position of the amine group.
Table 1: Predicted Mass Spectrometry Data for the 9H-fluoren-3-amine Cation
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 182.09642 | 136.1 |
| [M+Na]⁺ | 204.07836 | 145.8 |
| [M]⁺ | 181.08859 | 134.9 |
Data derived from predicted values for the free base, 9H-fluoren-3-amine. CCS: Collision Cross Section. uni.lu
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations of the aromatic system and the ammonium salt.
FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary ammonium group (R-NH₃⁺) typically appear as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would produce several sharp peaks between 1450 and 1600 cm⁻¹. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ region. Data from the isomeric 9-aminofluorene (B152764) hydrochloride shows bands consistent with these assignments. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for characterizing the fluorene backbone. nih.gov
Table 2: Expected Vibrational Spectroscopy Peaks for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | > 3000 |
| Ammonium N-H | Stretch | 2800 - 3200 (broad) |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Assignments based on general spectroscopic principles and data from related compounds. nih.govnih.govresearchgate.net
Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Photoluminescence)
Electronic spectroscopy provides insights into the optical properties of this compound, which are governed by the conjugated π-electron system of the fluorene core.
UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum is characterized by intense absorption bands in the UV region, corresponding to π-π* electronic transitions within the fluorene aromatic system. Fluorene and its derivatives are known to exhibit distinct absorption peaks, typically between 260 nm and 310 nm. researchgate.net The position and intensity of these bands can be influenced by substitution on the aromatic rings.
Photoluminescence (PL) Spectroscopy: The fluorene moiety is known for being highly fluorescent. PL spectroscopy measures the emission of light from the molecule after it has absorbed photons. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence, typically emitting light at a longer wavelength than it absorbs (a phenomenon known as the Stokes shift). This property is exploited in the analysis of fluorene-containing compounds. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a compound in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive information on:
The exact arrangement of the fluorenaminium cation and the chloride anion in the crystal lattice.
Precise bond lengths, bond angles, and torsion angles within the molecule.
Intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion, as well as π-π stacking interactions between fluorene rings.
This data provides an unambiguous confirmation of the compound's structure and connectivity.
Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox properties of a compound, that is, its ability to be oxidized or reduced. Fluorene derivatives are of interest in materials science for their electronic properties. ontosight.ai CV can determine the oxidation and reduction potentials of this compound. The aromatic amine group can be electrochemically oxidized, and the extensive π-system of the fluorene ring can also participate in redox processes. This information is valuable for understanding the electronic structure of the molecule and for potential applications in organic electronics. ontosight.ai
Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, UPLC)
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used.
Methodology: A typical method would involve a reverse-phase (RP) column (e.g., C18). sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing an acid like phosphoric or formic acid to ensure the amine remains protonated and gives sharp peaks. sielc.com
Detection: Detection is commonly achieved using a UV detector set to a wavelength where the fluorene chromophore absorbs strongly. For higher sensitivity, a fluorescence detector can be used. Alternatively, the amine can be derivatized with a fluorogenic reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) to produce a highly fluorescent product, enabling trace-level detection. researchgate.net
Applications: HPLC and UPLC are used not only for purity analysis but also for the isolation and purification of the compound on a preparative scale. sielc.com
Table 3: Typical HPLC Conditions for Analysis
| Parameter | Description |
|---|---|
| Column | Reverse-Phase (e.g., Newcrom R1, C18) sielc.com |
| Mobile Phase | Acetonitrile / Water with an acid (e.g., H₃PO₄ or HCOOH) sielc.com |
| Detection | UV-Vis or Fluorescence (native or after derivatization) researchgate.net |
| Application | Purity assessment, impurity isolation, pharmacokinetics sielc.com |
Computational and Theoretical Chemistry Studies of 9h Fluoren 3 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide deep insights into electron distribution, molecular orbital energies, and reactivity, all of which are crucial for predicting the chemical behavior of 9H-fluoren-3-amine hydrochloride.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules the size of this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the full many-electron wavefunction.
While specific DFT studies solely focused on this compound are not extensively reported in publicly available literature, research on related fluorene (B118485) derivatives provides a strong basis for understanding its properties. For instance, DFT calculations on 2,7-diaminofluorene (B165470) have been used to investigate polymerization mechanisms, calculating charge distributions, geometric energy changes, and vibrational frequencies. Such studies reveal how oxidation and the formation of intermediates influence the electronic properties of the fluorene core.
For this compound, DFT calculations would typically be employed to determine its optimized geometry, detailing bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its electron-accepting capabilities. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's chemical reactivity and kinetic stability.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand how this compound interacts with light, an essential aspect for applications in materials science and photochemistry, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the electronic excited states of molecules.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and transport properties.
For this compound, MD simulations could be used to study its behavior in different solvent environments. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and observing its interactions and conformational preferences over nanoseconds or even microseconds. Such simulations can provide insights into the solvation shell structure around the amine and hydrochloride groups, which is crucial for understanding its solubility and reactivity in solution. Although specific MD simulation data for this compound is not found in the reviewed literature, the techniques are broadly applicable to organic molecules of similar complexity.
Structure-Property Relationship (SPR) Investigations
Structure-Property Relationship (SPR) studies, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the structural features of a molecule with its physical, chemical, or biological properties. These models are built using statistical methods and a dataset of compounds with known properties.
In the context of this compound, SPR investigations could be used to predict various properties based on its molecular descriptors. These descriptors can be calculated from the molecule's 2D or 3D structure and can include constitutional, topological, geometric, and electronic parameters. For example, QSAR models have been developed for aromatic amines to predict their carcinogenic potency. While no specific SPR studies dedicated to this compound were identified, the principles of QSAR could be applied to predict its properties by including it in a larger dataset of related fluorene derivatives with experimentally determined characteristics.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, computational methods can be used to explore its reactivity in various chemical transformations.
For instance, the mechanism of electrophilic substitution on the fluorene ring or nucleophilic reactions involving the amine group could be studied. By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway, determine the activation energies, and predict the regioselectivity and stereoselectivity of the reaction. While no specific studies on the reaction mechanisms of this compound were found, computational studies on the reactions of other aromatic amines provide a clear blueprint for how such investigations would be conducted.
In Silico Screening and Virtual Design Methodologies
In silico screening and virtual design are computational techniques used to identify promising new molecules with desired properties from large virtual libraries. These methods are widely used in drug discovery and materials science to accelerate the development process.
For this compound, these methodologies could be employed to design new derivatives with enhanced properties. For example, virtual screening could be used to identify analogs of this compound with improved biological activity or specific optical properties. This would involve creating a virtual library of related compounds and then using computational models to predict their properties, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. Although no specific in silico screening studies starting from this compound are documented, the approach is highly relevant for exploring the chemical space around this core structure.
Advanced Research Applications and Emerging Frontiers of 9h Fluoren 3 Amine Hydrochloride Derivatives
The chemical scaffold of 9H-fluorene, accessible through precursors such as 9H-fluoren-3-amine hydrochloride, is a cornerstone in the development of high-performance organic materials. While this compound itself is primarily a foundational building block, its amine functionality and the inherent photophysical properties of the fluorene (B118485) core are exploited to synthesize a vast array of advanced materials. These materials are at the forefront of research in organic electronics, optoelectronics, and chemical biology. The versatility of the fluorene structure allows for strategic chemical modifications, enabling the fine-tuning of electronic and optical properties for specific, high-tech applications. elsevierpure.comresearchgate.net
Q & A
Basic: What are the standard synthetic routes for 9H-fluoren-3-amine hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of this compound derivatives typically involves functionalization of the fluorene backbone. For example, 9-isocyano-9H-fluorene can be synthesized via the Leuckart–Wallach reaction starting from 9H-fluoren-9-one, followed by formylation and dehydration steps . Key optimization strategies include:
- Temperature control : Maintaining precise temperatures during formylation (e.g., 80–100°C) to minimize side reactions.
- Catalyst selection : Using anhydrous conditions and catalysts like POCl₃ for dehydration.
- Scalability : Gram-scale synthesis is achievable with yields up to 92% by ensuring stoichiometric excess of reagents and inert atmospheres .
Basic: How is structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
Structural validation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For example:
- ¹H NMR : Aromatic protons in fluorene derivatives appear as doublets or triplets in the δ 7.2–7.8 ppm range, while amine protons (if free) resonate near δ 2.5–3.5 ppm. Methyl groups in protecting moieties (e.g., Fmoc) show peaks at δ 4.0–4.5 ppm .
- ¹³C NMR : The fluorene backbone carbons appear at δ 120–140 ppm, with carbonyl carbons (e.g., carbamates) near δ 155–160 ppm .
- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the proposed structure .
Advanced: How can researchers resolve contradictions in NMR data for fluorene derivatives?
Methodological Answer:
Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or impurities. To address this:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
- 2D NMR : Employ COSY or HSQC to correlate proton and carbon signals, especially for overlapping aromatic peaks .
- X-ray crystallography : Validate ambiguous structures via single-crystal diffraction, as demonstrated for fluorene-based carbamates .
- Control experiments : Compare with spectra of analogous compounds (e.g., 9H-fluoren-9-amine hydrochloride derivatives) to identify anomalous shifts .
Advanced: What computational methods support reaction mechanism elucidation for fluorene-amine derivatives?
Methodological Answer:
- DFT calculations : Model transition states and intermediates for key steps (e.g., formylation or cyclization) using software like Gaussian. Compare computed IR/NMR spectra with experimental data to validate mechanisms .
- Molecular docking : For biologically active derivatives, assess binding interactions with target proteins (e.g., enzymes) using AutoDock Vina .
- Kinetic studies : Monitor reaction progress via HPLC or in situ FTIR to refine computational models .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : The compound is hygroscopic and prone to oxidation. Store at -20°C under inert gas (N₂ or Ar) in amber vials to prevent photodegradation .
- Handling : Use anhydrous solvents (e.g., dry DMF) during reactions to avoid hydrolysis of amine groups.
- Purity checks : Regularly analyze via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) to detect decomposition .
Advanced: How can researchers optimize the regioselectivity of fluorene functionalization?
Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by:
- Directing groups : Protect the amine with Fmoc to direct electrophiles to the 3-position .
- Lewis acids : Use FeCl₃ or AlCl₃ to stabilize transition states in Friedel-Crafts alkylation .
- Solvent polarity : Polar aprotic solvents (e.g., DCE) enhance para/ortho ratios in aromatic substitutions .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
- Carcinogenicity : Classified as a potential carcinogen (GHS08). Limit exposure via engineering controls (e.g., closed systems) .
Advanced: How can researchers validate synthetic intermediates in multi-step fluorene derivatization?
Methodological Answer:
- Stepwise monitoring : Use LC-MS to track intermediate formation. For example, detect Fmoc-protected amines via characteristic UV absorption at 265 nm .
- Isolation techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to purify intermediates.
- Cross-validation : Compare melting points and spectroscopic data with literature values for analogs (e.g., 9H-fluoren-9-amine hydrochloride derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
